EMD 386088 hydrochloride is a synthetic compound primarily employed in preclinical research to investigate the role of the serotonin 6 (5-HT6) receptor in various physiological and pathological processes. It is classified as a selective 5-HT6 receptor agonist, meaning it binds to and activates this specific receptor subtype with high affinity. Due to its selectivity, EMD 386088 hydrochloride serves as a valuable tool to dissect the specific contribution of 5-HT6 receptors in complex biological systems, such as learning and memory, mood regulation, and feeding behavior [, , ].
Mechanism of Action
EMD 386088 hydrochloride exerts its biological effects by selectively activating the 5-HT6 receptor, a G protein-coupled receptor primarily found in brain regions associated with cognition, emotion, and appetite [, , , ]. Activation of 5-HT6 receptors by EMD 386088 hydrochloride initiates intracellular signaling cascades, including the activation of adenylate cyclase and protein kinase A []. These signaling pathways ultimately influence neuronal excitability, neurotransmitter release, and gene expression, contributing to the observed pharmacological effects.
Applications
7.1. Cognitive Function: EMD 386088 hydrochloride has shown promising results in preclinical models of cognitive impairment. It effectively reversed ketamine-induced deficits in attentional set shifting and novel object recognition in rats, suggesting a potential role in treating cognitive dysfunction associated with schizophrenia []. Other studies demonstrated its ability to enhance recognition memory, possibly by modulating cholinergic and glutamatergic neurotransmission [, ].
7.2. Mood Disorders:Research indicates that EMD 386088 hydrochloride may possess antidepressant and anxiolytic properties. Systemic and intra-hippocampal administration of the compound produced antidepressant-like effects in rodent models of depression [, ]. Additionally, it exhibited anxiolytic-like activity in rats subjected to the elevated plus-maze and Vogel conflict tests, highlighting its potential therapeutic value for anxiety disorders [].
7.3. Feeding Behavior and Obesity:EMD 386088 hydrochloride has demonstrated intriguing effects on feeding behavior and energy balance. It increased both appetitive and consummatory motivation for food rewards in rats, suggesting a role for 5-HT6 receptors in modulating reward-related feeding []. Furthermore, it reduced body weight and calorie intake in rodent models of obesity, potentially by influencing satiety mechanisms and lipid metabolism [].
Related Compounds
Panamesine (EMD 57445)
Compound Description: Panamesine is a known σ receptor ligand. []
Relevance: Panamesine shares a similar chemical scaffold with EMD 386088 hydrochloride, particularly in the piperidine ring system. The synthesis and pharmacological characterization of a sila-analogue of panamesine, called sila-panamesine, were investigated for its σ receptor affinity. This research highlights the structural similarities between panamesine and EMD 386088 hydrochloride and their potential relevance in targeting similar receptor systems. []
Sila-panamesine
Compound Description: Sila-panamesine is a sila-analogue of panamesine, created by replacing a carbon atom with a silicon atom at the 4-position of the piperidine ring. []
Relevance: The synthesis of sila-panamesine involved a C/Si exchange at the 4-position of the piperidine skeleton of panamesine. This structural modification resulted in a 3-fold enhancement of σ1 receptor affinity compared to panamesine. The investigation of sila-panamesine alongside EMD 386088 hydrochloride sheds light on the structure-activity relationships and potential for developing compounds with improved receptor affinity within this chemical class. []
5-CT
Compound Description: 5-CT is a 5-HT1/7 receptor agonist. []
Relevance: This compound was studied alongside EMD 386088 hydrochloride, a 5-HT6 receptor agonist, to understand how different serotonin receptor subtypes within the nucleus accumbens influence consummatory behavior. While both compounds target serotonergic systems, their contrasting effects on food intake highlight the distinct pharmacological profiles associated with different serotonin receptor subtypes. []
RO 60-0175
Compound Description: RO 60-0175 is a 5-HT2C receptor agonist. []
Relevance: This compound was investigated alongside EMD 386088 hydrochloride to explore the roles of different serotonin receptor subtypes in feeding behavior. The distinct effects observed following the administration of EMD 386088 hydrochloride (a 5-HT6 receptor agonist) and RO 60-0175 emphasize the diverse pharmacological profiles of serotonin receptor subtypes and their potential as targets for modulating food intake. []
SB 269970
Compound Description: SB 269970 is a selective 5-HT7 receptor antagonist. []
Relevance: This compound was used in conjunction with EMD 386088 hydrochloride, a 5-HT6 receptor agonist, to investigate the roles of specific serotonin receptor subtypes in the nucleus accumbens in regulating feeding and locomotion. Utilizing both agonists and antagonists for distinct serotonin receptor subtypes allowed for a more comprehensive understanding of how these receptors contribute to the observed behavioral effects. []
SB 252585
Compound Description: SB 252585 is a selective 5-HT6 receptor antagonist. [, ]
Relevance: This compound serves as a direct pharmacological counterpart to EMD 386088 hydrochloride, a 5-HT6 receptor agonist. Studying the effects of both the agonist (EMD 386088 hydrochloride) and antagonist (SB 252585) on motivational processes and feeding behavior helps elucidate the specific role of 5-HT6 receptors in these processes. [, ]
RS 102221
Compound Description: RS 102221 is a selective 5-HT2C receptor antagonist. []
Relevance: This compound was used alongside EMD 386088 hydrochloride, a 5-HT6 receptor agonist, to examine the influence of different serotonin receptor subtypes on feeding and locomotion. By comparing the effects of agonists and antagonists for different serotonin receptor subtypes, researchers aimed to isolate the specific contributions of each receptor subtype to the observed behavioral responses. []
WAY-208466
Compound Description: WAY-208466 is a selective 5-HT6 receptor agonist. []
Relevance: WAY-208466 was studied alongside EMD 386088 hydrochloride, another 5-HT6 receptor agonist, in a study focusing on neuropathic pain. Both agonists demonstrated similar effects on allodynia, further supporting the role of 5-HT6 receptor activation as a potential therapeutic strategy for pain management. []
Donepezil
Compound Description: Donepezil is an acetylcholinesterase inhibitor. []
Relevance: This compound was investigated in combination with EMD 386088 hydrochloride, a 5-HT6 receptor agonist, to examine their combined effects on recognition memory. The study explored the possibility of enhancing the pro-cognitive effects by modulating both cholinergic and serotonergic systems. []
Memantine
Compound Description: Memantine is a glutamate NMDA receptor antagonist. []
Relevance: This compound was studied alongside EMD 386088 hydrochloride, a 5-HT6 receptor agonist, to assess their combined influence on recognition memory. The research aimed to investigate the potential synergistic effects of modulating glutamatergic and serotonergic systems in improving cognitive function. []
Clozapine
Compound Description: Clozapine is an atypical antipsychotic drug. []
Relevance: Although not structurally related, clozapine was used as a reference compound in a study comparing its effects to EMD 386088 hydrochloride in ameliorating schizophrenia-like cognitive deficits induced by ketamine in rats. This comparison aimed to evaluate the potential of EMD 386088 hydrochloride as a treatment option for cognitive impairments associated with schizophrenia. []
8-OH-DPAT
Compound Description: 8-OH-DPAT is a serotonin 1a agonist. [, ]
Relevance: While not structurally identical, 8-OH-DPAT shares pharmacological similarities with EMD 386088 hydrochloride as both compounds interact with the serotonergic system. Notably, EMD 386088 hydrochloride is a partial agonist at 5-HT6 receptors and exhibits dopamine transporter inhibitory properties, while 8-OH-DPAT primarily acts as a 5-HT1A agonist. The comparison of their effects helps to understand the specific roles of different serotonin receptor subtypes and dopamine transporter modulation in treating affective disorders. [] Additionally, 8-OH-DPAT's efficacy in improving apnea in a Rett syndrome model led to the investigation of Sarizotan, a compound with both serotonin 1a and dopamine D2-like receptor activity, for potential therapeutic application in this disorder. []
Sarizotan (EMD 128130)
Compound Description: Sarizotan is a full serotonin 1a agonist and also exhibits agonist and partial agonist effects on dopamine D2-like receptor subtypes. []
Relevance: Sarizotan's pharmacological profile, encompassing both serotonin 1a and dopamine D2-like receptor activity, bears relevance to EMD 386088 hydrochloride, which acts as a 5-HT6 receptor partial agonist and dopamine transporter inhibitor. Both compounds demonstrate potential for treating conditions involving dysregulation of both the serotonergic and dopaminergic systems, albeit through distinct mechanisms. Sarizotan's efficacy in reducing apnea in a Rett syndrome model, following the observation of similar effects with 8-OH-DPAT (a serotonin 1a agonist), highlights the therapeutic potential of modulating these systems in addressing respiratory disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eltanexor is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively. It is a second-generation exportin 1 inhibitor that is currently in phase II clinical trial for the treatment of patients with higher relapsed/refractory myelodysplastic neoplasms. It has a role as an exportin 1 inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of (trifluoromethyl)benzenes, a member of triazoles, a member of pyrimidines, an enamide and a primary carboxamide. Eltanexor is under investigation in clinical trial NCT02649790 (Study of the Safety, Tolerability and Efficacy of KPT-8602 in Patients With Relapsed/refractory Cancer Indications). Eltanexor is an orally bioavailable inhibitor of exportin-1 (XPO1; chromosome region maintenance 1 protein homolog; CRM1), with potential antineoplastic activity. Upon administration, eltanexor binds to the XPO1 cargo binding site, which prevents the XPO1-mediated nuclear export of cargo proteins such as tumor suppressor proteins (TSPs), including p53, p73, BRCA1/2, pRB, FOXO, and other growth regulatory proteins and leads to their selective accumulation in the nuclei of tumor cells. As a selective inhibitor of nuclear export (SINE), KPT-8602 restores the nuclear localization and function of tumor suppressing proteins which leads to the induction of apoptosis in tumor cells. XPO1, the major export factor that transports proteins from the nucleus to the cytoplasm, is overexpressed in a variety of cancer cell types while minimally expressed in normal, healthy cells. The export of tumor suppressor proteins into the cytoplasm prevents them from initiating apoptosis and leads to uncontrolled tumor cell proliferation.
Eltenac is a non-selective COX inhibitor (IC50 = 0.03 µM for both COX-1 and COX-2 in isolated human whole blood) and a non-steroidal anti-inflammatory drug (NSAID). In vivo, eltenac (1 mg/kg) reduces lameness in horses with tendinitis, pododermatitis, navicular disease, non-infectious arthritis, degenerative joint disease, phalanx fracture, and osteochondrosis. It also reduces castration-induced edema in horses. Formulations containing eltenac have been used in the treatment of postoperative swelling in horses. Eltenac is a cyclooxygenase (COX) inhibitor potentially for the treatment of pain.
Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.
Eltrombopag is a small molecule agonist of the c-mpl (TpoR) receptor, which is the physiological target of the hormone thrombopoietin. It has been developed for certain conditions that lead to thrombocytopenia (abnormally low platelet counts).
Eluxadoline is an amino acid amide obtained by the formal condensation of the carboxy group of 4-carbamoyl-2,6-dimethyl-L-phenylalanine with the secondary amino group of 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid. It has mixed opioid receptor activity and is used for treatment of irritable bowel syndrome with diarrhoea. It has a role as a mu-opioid receptor agonist, a delta-opioid receptor antagonist, a kappa-opioid receptor agonist and a gastrointestinal drug. It is a member of imidazoles, a methoxybenzoic acid, a member of benzamides, a L-phenylalanine derivative and an amino acid amide. Eluxadoline is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Other substances substance. Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and a-delta opioid receptor antagonist indicated for use in diarrhea-predominant irritable bowel syndrome (IBS-D). The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid response in the central nervous system and peripherally in the gastrointestinal system. Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia, making eluxadoline usable for the symptoms of both pain and diarrhea characteristic of IBS-D. Marketed under the tradename Viberzi (FDA), eluxadoline is an antimotility agent that decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale. Eluxadoline is a mu-Opioid Receptor Agonist. The mechanism of action of eluxadoline is as an Opioid mu-Receptor Agonist. Eluxadoline is a mixed opioid receptor agonist (mu) and antagonist (delta) that is used to treat diarrhea-predominant irritable bowel disease. Eluxadoline is associated with a low rate of serum aminotransferase elevations that appear to be due to isolated instances of sphincter of Oddi spasm and/or pancreatitis that occurs most frequently in persons without a gallbladder.